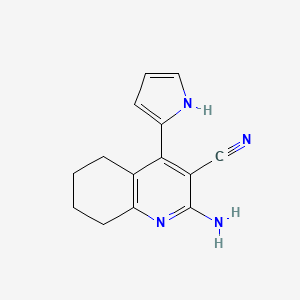

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Properties

CAS No. |

586990-36-5 |

|---|---|

Molecular Formula |

C14H14N4 |

Molecular Weight |

238.29 g/mol |

IUPAC Name |

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C14H14N4/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)18-14(10)16/h3,6-7,17H,1-2,4-5H2,(H2,16,18) |

InChI Key |

PBELVSICICGDPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CN3 |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Method

A well-documented method involves the condensation of cyclohexanone with a suitably substituted benzylidenemalononitrile derivative in the presence of ammonium acetate under reflux in absolute ethanol. This reaction proceeds via:

- Initial Knoevenagel condensation between cyclohexanone and benzylidenemalononitrile,

- Followed by nucleophilic attack and intramolecular cyclization facilitated by ammonium acetate,

- Resulting in the formation of the tetrahydroquinoline-3-carbonitrile core.

Reaction conditions and yields:

| Reactants | Conditions | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclohexanone + Benzylidenemalononitrile + Ammonium acetate | Reflux in absolute ethanol | 3–5 | 70–85 | Solid precipitates upon heating; recrystallization from ethanol recommended |

This method was confirmed by X-ray crystallography for analogous compounds, ensuring structural integrity.

Solvent-Free Catalytic Synthesis Using Oxovanadium Porphyrin Complex

A more recent and environmentally benign method employs the catalyst oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) , abbreviated as [(VO)TPP][(TCM)4]. This catalyst facilitates the synthesis of tetrahydroquinoline-3-carbonitriles under solvent-free conditions at 100 °C via a cooperative geminal-vinylogous anomeric-based oxidation mechanism.

- Catalyst activates the carbonyl group of the aldehyde,

- Knoevenagel condensation with malononitrile or related nitriles,

- Michael addition and intramolecular cyclization steps,

- Final oxidation step to afford the desired tetrahydroquinoline derivative.

| Solvent Condition | Catalyst Amount (mol%) | Temperature (°C) | Time (min) | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Solvent-free | 10 | 100 | 10 | 85 | Highest yield, eco-friendly |

| Ethyl acetate | 10 | 100 | 10 | 45 | Lower yield than solvent-free |

| Acetonitrile | 10 | 100 | 10 | 40 | Aprotic solvent, lower efficiency |

| n-Hexane | 10 | 100 | 10 | 38 | Poor yield |

The solvent-free condition with [(VO)TPP][(TCM)4] catalyst is superior for this synthesis, providing high yields in short reaction times.

Reaction Mechanism Insights

The catalytic cycle proposed for the synthesis involves:

- Activation of the aldehyde carbonyl by the oxovanadium porphyrin catalyst,

- Knoevenagel condensation with the nitrile component to form an α,β-unsaturated intermediate,

- Michael addition of the amine nucleophile (ammonia generated in situ from ammonium acetate),

- Intramolecular cyclization forming the tetrahydroquinoline ring,

- Oxidation via an anomeric-based mechanism to finalize the product structure.

This mechanism was supported by spectroscopic and elemental analyses, as well as by isolating and characterizing intermediates.

Derivatization and Functional Group Transformations

The synthesized tetrahydroquinoline-3-carbonitrile compounds serve as versatile intermediates for further functionalization, including:

- Reaction with dimethylformamide dimethyl acetal to form amidine derivatives,

- Treatment with carbon disulfide , urea , or thiourea to yield pyrimidine-fused derivatives,

- Acylation with acid chlorides,

- Reaction with isocyanates or isothiocyanates to generate ureido or thioureido derivatives.

These transformations expand the chemical space and potential biological activity of the core compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include substituted quinoline and pyrrole derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

Antifungal Applications

Recent studies have highlighted the antifungal potential of derivatives related to 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. For instance, a series of novel compounds were synthesized and evaluated for their antifungal properties. These compounds demonstrated significant activity against various fungal strains, showcasing their potential as therapeutic agents in treating fungal infections .

Case Study:

A study published in 2022 synthesized several quinoline derivatives and assessed their antifungal efficacy. The results indicated that specific modifications to the quinoline structure enhanced antifungal activity, suggesting that the pyrrole moiety contributes positively to this effect .

Antimicrobial Properties

The antimicrobial properties of the compound have also been investigated extensively. Quinoline derivatives are known for their diverse chemotherapeutic activities, including antimicrobial effects against bacteria and fungi.

Research Findings:

A 2017 publication detailed the synthesis and characterization of various quinoline-incorporated benzimidazole derivatives. The study found that these compounds exhibited notable antimicrobial activity against a range of pathogens, indicating that modifications to the quinoline structure could yield potent antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound is another area of active research. Compounds within this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

- A recent study focused on oxazolo[5,4-d]pyrimidine derivatives derived from quinoline structures and assessed their cytotoxic activity against cancer cells. The results indicated promising anticancer activity linked to structural similarities with nucleic purine bases .

- Another investigation reported that certain derivatives exhibited potent inhibitory activity against human vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. This suggests that these compounds could serve as effective anticancer agents by targeting angiogenesis pathways .

Optoelectronic Applications

Beyond biological applications, the compound has shown promise in optoelectronic applications due to its optical properties. The ability to absorb light at specific wavelengths makes it a candidate for use in devices like photodetectors and solar cells.

Research Insights:

A study on the optical properties of related compounds indicated that they possess favorable band gaps for optoelectronic applications, making them suitable candidates for further development in this field .

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Diversity

The tetrahydroquinoline core is versatile, with variations primarily at position 4. Key substituents and their impacts are summarized below:

Table 1: Substituent Comparison at Position 4

Key Observations :

- Pyrrole vs. Thiophene/Thiophenyl : Pyrrole’s nitrogen atoms facilitate hydrogen bonding, while thiophene’s sulfur enhances electronic conjugation .

- Electron-Withdrawing Groups (e.g., CF₃) : Increase acidity (pKa ~7.32) and alter reactivity in nucleophilic substitutions .

Key Observations :

- Catalytic Systems : IRMOF-3/GO/CuFe₂O₄ achieves high efficiency but requires optimization .

- Solvent Effects : MeCN/K₂CO₃ systems are common for pyrrole derivatives but yield moderately (40%) .

Physical Properties

Melting points and molecular weights reflect substituent influences:

Table 3: Physical Property Comparison

Key Observations :

- Polar Substituents: Hydroxyphenyl (2b) lowers melting point vs. dimethylaminophenyl (2a) .

- Trifluoromethyl : High melting point (216°C) due to strong intermolecular forces .

Biological Activity

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No: 308294-08-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an amino group and a pyrrole substituent, which may contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 283.33 g/mol.

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 | 58.4 | VEGFR-2 inhibition |

| Compound B | A549 | 47.2 | Apoptosis induction |

| Compound C | MCF7 | 99.9 | Cell cycle arrest |

Antimicrobial Activity

Some studies have reported antimicrobial effects for compounds structurally related to this compound. These compounds have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 µg/mL |

| Compound E | S. aureus | 16 µg/mL |

The biological activity of this compound may be attributed to several mechanisms:

- VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

- Apoptosis Induction : The activation of caspase pathways leading to programmed cell death has been observed in related structures.

- Antimicrobial Action : The ability to disrupt bacterial cell walls or inhibit essential enzymatic functions is a common mechanism among antimicrobial agents.

Case Studies

A notable study explored the cytotoxic effects of various tetrahydroquinoline derivatives on cancer cell lines. The results demonstrated that specific substitutions on the quinoline structure significantly enhanced anticancer activity compared to standard chemotherapeutics.

Case Study Overview

In a comparative analysis involving multiple derivatives:

- Compound X exhibited an IC50 value lower than that of cisplatin in HT29 cells.

- Compound Y showed a selective toxicity profile favoring cancer cells over normal fibroblasts.

Q & A

Q. What are the established synthetic routes for 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

The synthesis typically involves multi-step reactions starting with the formation of the tetrahydroquinoline core. A common approach includes:

- Step 1 : Cyclocondensation of cyclohexanone with malononitrile derivatives in the presence of ammonium acetate to form the tetrahydroquinoline scaffold .

- Step 2 : Functionalization at the 4-position via nucleophilic substitution or coupling reactions to introduce the pyrrole moiety. Reaction conditions (e.g., temperature, solvent, catalysts) significantly influence yields. For example, acetonitrile and n-butyllithium in tetrahydrofuran are effective for similar tetrahydroquinoline derivatives .

- Purification : Recrystallization or column chromatography is critical to achieve >95% purity .

Q. What analytical techniques are recommended for structural characterization?

Q. How is the compound’s solubility and stability optimized for biological assays?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4).

- Stability : Store under inert atmosphere (N/Ar) at −20°C to prevent oxidation of the pyrrole and tetrahydroquinoline moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Substituent variation : Replace the pyrrole group with other heterocycles (e.g., thiophene, indole) to assess antimicrobial or antitumor activity .

- Functional group modification : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance binding affinity to target proteins .

- Assay design : Use in vitro cytotoxicity (MTT assay) and antimicrobial disk diffusion methods with controls (e.g., ciprofloxacin for bacteria) .

Q. What computational methods predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., cyclin-dependent kinases) .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How are crystallographic challenges addressed during refinement?

Q. How to resolve contradictions in biological activity data across studies?

- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time) .

- Dose-response analysis : Perform IC/EC comparisons under identical conditions .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 2-amino-4-phenyltetrahydroquinoline derivatives) to identify substituent-specific trends .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogues

| Substituent Position | Reaction Yield (%) | Purification Method | Reference |

|---|---|---|---|

| 4-(Pyrrol-2-yl) | 24–33 | Column Chromatography | |

| 4-(Thiophen-2-yl) | 40–45 | Recrystallization | |

| 4-(CF) | 18–22 | HPLC |

Q. Table 2. Biological Activity of Selected Derivatives

| Compound | Antimicrobial (Zone Inhibition, mm) | Cytotoxicity (IC, μM) | Target Protein |

|---|---|---|---|

| 4-Pyrrole derivative | 12–14 (vs. S. aureus) | 8.5 ± 1.2 | CDK2 |

| 4-Thiophene derivative | 10–12 (vs. E. coli) | 12.3 ± 2.1 | Topoisomerase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.